Structural and Physicochemical Profiling of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid: A Technical Guide for Advanced Drug Development
Structural and Physicochemical Profiling of 2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, rigid bicyclic scaffolds serve as foundational building blocks for central nervous system (CNS) therapeutics. 2,3-dihydro-1H-indene-1,3-dicarboxylic acid (commonly referred to as indane-1,3-dicarboxylic acid; CAS: 69718-74-7) is a highly versatile, conformationally restricted dicarboxylic acid[1]. Its unique geometry—a planar benzene ring fused to a puckered cyclopentane ring—imparts specific stereochemical constraints that are highly prized in the synthesis of aryl-fused azapolycyclic compounds, such as the nicotinic receptor partial agonist varenicline[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and field-proven synthetic protocols, designed to empower researchers with the mechanistic understanding required to leverage this compound in complex synthetic workflows.
Physicochemical & Structural Data
The utility of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid stems from its dual carboxylic acid functional groups positioned at the 1 and 3 carbons of the indane ring. This arrangement allows for the formation of cyclic anhydrides and imides, which are critical intermediates in polycyclic drug synthesis[2]. The molecule exists in cis (meso, 1S,3R) and trans (racemic) isomeric forms, with the cis-isomer being particularly valuable for forming closed-ring systems due to the syn-facial alignment of the carboxylate groups.
To facilitate experimental design, the core physicochemical parameters are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₀O₄ | Standard dicarboxylic acid composition[1]. |
| Molecular Weight | 206.19 g/mol | Low molecular weight allows for downstream mass additions without exceeding Lipinski's Rule of 5[1]. |
| LogP (Predicted) | ~1.6 - 1.8 | Moderate lipophilicity; ensures the compound can partition into organic solvents during liquid-liquid extraction. |
| pKa₁ / pKa₂ | ~3.8 / ~5.2 | The proximity of the two COOH groups results in a distinct two-step deprotonation. The first proton is highly acidic, while the second is buffered by the resulting carboxylate anion. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | Optimal for aqueous solubility in basic conditions, but requires masking (e.g., cyclization) for blood-brain barrier (BBB) penetration in final CNS drugs. |
| H-Bond Donors / Acceptors | 2 / 4 | Facilitates strong intermolecular hydrogen bonding, resulting in a high melting point and crystalline solid state. |
Application in Polycyclic Drug Synthesis
The primary industrial and pharmaceutical application of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid is its role as a precursor in the Mazzocchi synthesis pathway[2][4]. Originally described by P.H. Mazzocchi in 1979 for the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines[4][5], this pathway has been adapted for the modern synthesis of neurological agents targeting cholinergic receptors[3].
The dicarboxylic acid acts as a thermodynamic sink that can be reliably dehydrated to form a cyclic anhydride, which is subsequently aminated and reduced to form a bridged azapolycyclic core.
Figure 1: Synthetic workflow from indane precursor to aryl-fused azapolycyclic CNS agents.
Validated Experimental Protocol: Synthesis and Isolation
As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology details the acid-catalyzed hydrolysis of indane-1,3-dicarbonitrile to yield 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, utilizing pH-dependent solubility for purification[2][6].
Rationale and Causality
Hydrolysis of nitriles to carboxylic acids requires forcing conditions. We utilize a mixture of concentrated Hydrochloric Acid (HCl) and Glacial Acetic Acid (AcOH). The HCl provides the necessary hydronium ions to protonate the nitrile nitrogen, rendering the carbon highly electrophilic for water attack. The glacial acetic acid is critical here: it acts as a miscible organic co-solvent that maintains the solubility of the hydrophobic nitrile precursor at 100°C, preventing the reaction from stalling at the intermediate primary amide stage.
Step-by-Step Procedure
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Reaction Setup:
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In a 50 mL round-bottom flask equipped with a reflux condenser, suspend indane-1,3-dicarbonitrile (1.50 g, 9.03 mmol) in glacial acetic acid (7.5 mL).
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Slowly add concentrated HCl (7.5 mL). Caution: Exothermic mixing.
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Thermal Activation:
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Heat the vigorously stirred mixture to 100°C using a controlled oil bath. Maintain for exactly 2 hours[6].
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In-process control: The dissolution of the starting material and subsequent color change to a pale yellow indicates the progression of hydrolysis.
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Quenching & Initial Extraction:
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Cool the reaction to room temperature (20-25°C) and dilute with deionized water (50 mL) to crash out the organic components.
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Extract the aqueous mixture with Ethyl Acetate (EtOAc) (2 × 20 mL). The di-acid and any unreacted starting material will partition into the upper EtOAc layer.
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Self-Validating Purification (Acid-Base Extraction):
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The Causality: To separate the target di-acid from neutral impurities, extract the combined EtOAc layers with saturated aqueous sodium bicarbonate (NaHCO₃) (5 × 30 mL).
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The di-acid (pKa ~3.8) readily deprotonates in the mildly basic bicarbonate solution (pH ~8), forming a highly water-soluble disodium salt. Neutral impurities remain in the EtOAc layer, which is discarded.
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Precipitation and Isolation:
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Carefully acidify the combined aqueous bicarbonate extracts by dropwise addition of 5M HCl until the pH reaches 1.0. Note: Vigorous CO₂ evolution will occur.
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At pH 1.0, the compound is fully protonated and loses its aqueous solubility. Extract the milky aqueous layer with fresh EtOAc (2 × 20 mL).
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Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Yield:
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The process yields 2,3-dihydro-1H-indene-1,3-dicarboxylic acid as a yellow/pale-white solid (approx. 1.23 g, 66% yield)[6].
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Analytical Characterization Standards
To confirm the structural integrity of the synthesized 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, the following analytical benchmarks should be met:
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¹H NMR (DMSO-d₆): Look for the disappearance of the sharp nitrile-adjacent proton signals and the appearance of a broad singlet far downfield (12.0 - 13.0 ppm) integrating for 2 protons, indicative of the carboxylic acid OH groups. The indane aliphatic protons (C2) will present as a distinct multiplet due to the rigid ring puckering.
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IR Spectroscopy: A massive, broad absorption band spanning 3300–2500 cm⁻¹ (O-H stretch) and a sharp, intense peak at ~1700 cm⁻¹ (C=O stretch) will confirm the successful conversion of the nitrile (which would otherwise appear at ~2250 cm⁻¹).
References
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摩熵化学 (Molaid). "(1S,3R)-2,3-dihydro-1H-indene-1,3-dicarboxylic acid | 69718-74-7." Molaid Chemical Database. Available at: [Link]
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Mazzocchi, P.H., et al. "Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepines." Journal of Medicinal Chemistry, Vol. 22, No. 4, 455 (1979). Available at: [Link]
- Pfizer Products Inc. "Method for preparing indane-1,3-dicarboxylic acid." Russian Patent RU2282615C2 (2006).
- Pfizer Products Inc. "Aryl fused azapolycyclic compounds." Hungarian Patent HU229482B1.
Sources
- 1. (1S,3R)-2,3-dihydro-1H-indene-1,3-dicarboxylic acid - CAS号 69718-74-7 - 摩熵化学 [molaid.com]
- 2. RU2282615C2 - Method for preparing indane-1,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. HU229482B1 - Aryl fused azapolycyclic compounds - Google Patents [patents.google.com]
- 4. epdf.pub [epdf.pub]
- 5. WO2004046077A1 - A method for preparing indan-1,3-dicarboxylic acid - Google Patents [patents.google.com]
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